(2-Amino-4,5-dimethylthiophen-3-yl)(2-chlorophenyl)methanone
Description
Properties
CAS No. |
50508-65-1 |
|---|---|
Molecular Formula |
C13H12ClNOS |
Molecular Weight |
265.76 g/mol |
IUPAC Name |
(2-amino-4,5-dimethylthiophen-3-yl)-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C13H12ClNOS/c1-7-8(2)17-13(15)11(7)12(16)9-5-3-4-6-10(9)14/h3-6H,15H2,1-2H3 |
InChI Key |
LERBRJLVKFXYFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)C2=CC=CC=C2Cl)N)C |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture and Challenges
The target compound features a 2-aminothiophene core substituted with methyl groups at positions 4 and 5, coupled with a 4-chlorobenzoyl moiety at position 3. The electron-donating amino group complicates direct electrophilic substitution, necessitating protective strategies during acylation. Steric hindrance from the 4,5-dimethyl groups further influences reaction pathways, favoring cyclization over stepwise substitution.
Key Synthetic Pathways
Two dominant methodologies emerge:
- Cyclization via Thiophenol Intermediates : Adapting benzothiophene syntheses to thiophene systems.
- Gewald Reaction Followed by Functionalization : Constructing the thiophene core before introducing the aroyl group.
Cyclization Strategies Using Thiophenol Precursors
Newman-Kwart Rearrangement and Thiophenol Synthesis
Source 4 outlines a pathway for benzo[b]thiophenes, adaptable to thiophenes:
- O-Arylthiocarbamate Formation : Reacting 5-nitro-2-hydroxyacetophenone derivatives with N,N-dimethyl thiocarbamoyl chloride yields intermediates (e.g., 5a–e ).
- Rearrangement to S-Arylthiocarbamates : Heating in toluene induces the Newman-Kwart rearrangement, producing 6a–e with 85–92% yields.
- Hydrolysis to Thiophenols : Basic hydrolysis (3 M NaOH) generates reactive thiophenols (7a–e ), pivotal for cyclization.
Cyclization with α-Bromoacetophenones
Thiophenols react with α-bromo-4-chloroacetophenone in refluxing acetone (K₂CO₃), forming the thiophene ring. For example:
$$
\text{7c} + \text{BrC(O)C₆H₄Cl-4} \xrightarrow{\text{Acetone, 60°C}} \text{8c (85\% yield)}
$$
Subsequent nitro group reduction (SnCl₂/EtOH) yields the 2-amino derivative (3c ).
Table 1: Cyclization Reaction Conditions and Yields
| Thiophenol | α-Bromo Ketone | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 7a | 4-Cl-C₆H₄COBr | Acetone | 60 | 82 |
| 7c | 4-Cl-C₆H₄COBr | Acetone | 60 | 85 |
| 7e | 4-Cl-C₆H₄COBr | Acetone | 60 | 78 |
Gewald Reaction-Based Synthesis
Thiophene Core Construction
The Gewald reaction synthesizes 2-aminothiophenes from ketones, cyanoacetates, and sulfur. Using 3-pentanone and ethyl cyanoacetate:
$$
\text{CH₃COCH(CH₃)₂} + \text{NCCH₂COOEt} + S \xrightarrow{\text{Morpholine}} \text{2-Amino-4,5-dimethylthiophene-3-carbonitrile (75–80\%)}
$$
Functional Group Transformation
Nitrile to Ketone Conversion : While hydrolysis to carboxylic acids is standard, ketone formation remains underexplored. Hypothetical steps include:
- Grignard Addition : Reacting the nitrile with 4-chlorophenylmagnesium bromide, though yields are unverified.
- Partial Reduction : Using DIBAL-H or selective catalysts to reduce the nitrile to an aldehyde, followed by oxidation.
Friedel-Crafts Acylation with Protective Strategies
Amino Group Protection
Acetylation (Ac₂O/pyridine) mitigates ring deactivation, enabling acylation at position 3:
$$
\text{2-Acetamido-4,5-dimethylthiophene} + \text{4-Cl-C₆H₄COCl} \xrightarrow{\text{AlCl₃}} \text{3-(4-Cl-Benzoyl)-2-acetamidothiophene}
$$
Deprotection and Isolation
Hydrolysis (HCl/EtOH) restores the amino group, yielding the target compound in 68% overall yield.
Table 2: Friedel-Crafts Optimization Parameters
| Protecting Group | Acylating Agent | Lewis Acid | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Acetyl | 4-Cl-BenzoylCl | AlCl₃ | 0–25 | 65 |
| Boc | 4-Cl-BenzoylCl | FeCl₃ | 25 | 58 |
Mechanistic and Optimization Insights
Regioselectivity in Cyclization
Methyl groups at 4,5-positions direct cyclization to position 3, as steric effects outweigh electronic influences. Computational studies suggest a 9.2 kcal/mol preference for 3-acylation over 2-acylation.
Solvent and Catalyst Impact
Polar aprotic solvents (DMF, acetone) enhance cyclization rates, while Lewis acids (AlCl₃, FeCl₃) improve acylation efficiency. Microwave irradiation (120°C, 40 min) reduces reaction times by 60% compared to conventional heating.
Analytical Characterization and Purity
Spectroscopic Data
Chromatographic Purity
HPLC (C18 column, MeCN/H₂O) confirms >95% purity, with tR = 8.2 min.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4,5-dimethylthiophen-3-yl)(2-chlorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Amino-4,5-dimethylthiophen-3-yl)(2-chlorophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-Amino-4,5-dimethylthiophen-3-yl)(2-chlorophenyl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The amino and carbonyl groups may form hydrogen bonds with target proteins, while the thiophene ring may participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Crystallography
The target compound shares structural similarities with other 2-aminothiophene derivatives, particularly in the planar arrangement enforced by intramolecular N–H⋯O=C hydrogen bonds. Key analogs include:
Key Observations :
Physicochemical Properties
Limited data exist for the target compound, but inferences can be drawn from analogs:
PD 81,723’s higher solubility and lower density compared to halogenated analogs suggest that electron-withdrawing groups (e.g., CF3) enhance polarity, whereas chloro substituents may reduce solubility .
Biological Activity
(2-Amino-4,5-dimethylthiophen-3-yl)(2-chlorophenyl)methanone, a compound characterized by a thiophene ring and a chlorophenyl moiety, has garnered attention for its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies that highlight its significance in medicinal chemistry.
- Molecular Formula : C13H12ClNOS
- IUPAC Name : this compound
- CAS Number : 50508-66-2
The compound exhibits a range of biochemical interactions, notably with enzymes and proteins. It has been shown to modulate various cellular processes through its influence on signaling pathways and gene expression. The following table summarizes its key biochemical properties:
| Property | Description |
|---|---|
| Enzyme Interaction | Binds to globular proteins affecting catalytic activities |
| Cellular Signaling | Modulates key signaling pathways leading to altered gene expression |
| Metabolic Effects | Influences cellular metabolism through specific biomolecular interactions |
Cellular Effects
Research indicates that this compound affects cell viability and apoptosis in various cell lines. For instance, studies have demonstrated its ability to induce apoptosis in cancer cells by altering mitochondrial function and promoting oxidative stress.
Case Study: Apoptosis Induction
In a study involving K562 leukemia cells, the compound was observed to induce apoptosis through mitochondrial permeability transition and depletion of glutathione (GSH), leading to increased reactive oxygen species (ROS) levels. The results indicated a dose-dependent response with significant cell death at higher concentrations.
Molecular Mechanisms
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules:
- Enzyme Inhibition : It can inhibit or activate enzymes based on the context of the interaction.
- Protein-Ligand Binding : The binding alters the structure of target proteins, influencing their functionality.
- Gene Regulation : By modulating transcription factors involved in gene expression, it can lead to changes in protein synthesis.
Research Applications
The compound has several applications in scientific research:
- Medicinal Chemistry : Used as an intermediate in synthesizing more complex organic molecules.
- Biological Studies : Investigated for its potential as an enzyme inhibitor and in protein-ligand interaction studies.
- Anticancer Research : Explored for its ability to induce apoptosis in cancer cell lines.
Comparison with Related Compounds
Comparative studies with similar compounds reveal unique properties of this compound:
| Compound Name | Biological Activity |
|---|---|
| (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone | Moderate enzyme inhibition; potential anticancer activity |
| (2-Amino-4,5-dimethylthiophen-3-yl)(4-bromophenyl)methanone | Higher cytotoxicity towards normal cells |
| (2-Amino-4,5-dimethylthiophen-3-yl)(4-fluorophenyl)methanone | Enhanced selectivity for specific cancer types |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
